FDA Acceptable Intake Limit
N-Nitroso desloratadine has been assigned an FDA acceptable intake (AI) limit of 400 ng/day under Potency Category 3 of the Carcinogenic Potency Categorization Approach (CPCA) framework [1]. This limit is approximately 2.7× higher than the proposed conservative default of 150 ng/day for NDSRIs with molecular weight >200 Da lacking compound-specific data [2], and 3.75× lower than the ICH M7 Threshold of Toxicological Concern (TTC) default of 1500 ng/day applied to mutagenic impurities without nitrosamine-specific categorization [2]. In contrast, highly potent nitrosamines such as NDMA and NDEA are subject to significantly lower AI limits (typically 26.5–96 ng/day depending on jurisdiction and route of administration). This specific 400 ng/day AI establishes N-nitroso desloratadine as a Category 3 NDSRI, directly informing impurity control strategies, analytical sensitivity requirements, and risk assessment documentation for desloratadine-containing products.
| Evidence Dimension | Acceptable Intake (AI) Limit |
|---|---|
| Target Compound Data | 400 ng/day (FDA Potency Category 3) |
| Comparator Or Baseline | ICH M7 TTC default: 1500 ng/day; Proposed NDSRI conservative default: 150 ng/day; NDMA: ~26.5–96 ng/day (jurisdiction-dependent) |
| Quantified Difference | AI is 3.75× lower than ICH M7 TTC default (1500 ng/day) and 2.7× higher than proposed NDSRI conservative default (150 ng/day); approximately 4–15× higher than NDMA/NDEA limits. |
| Conditions | CPCA framework based on α-hydroxylation mechanism and structural features; FDA regulatory guidance for nitrosamine impurity control in drug products |
Why This Matters
This specific AI limit determines the analytical method sensitivity required for compliance testing (LOQ must be ≤40 ng/mL equivalent or lower depending on dose) and defines the impurity control specification that batch release testing must meet.
- [1] Veeprho. N-Nitroso Desloratadine (CAS 1246819-22-6) Product Page. FDA Potency Category 3 NDSRI with 400 ng/day AI. Accessed 2026. View Source
- [2] Kruhlak NL, Schmidt M, et al. N-Nitrosamine drug substance related impurities (NDSRIs) – A proposal for the addition of subcategories to CPCA categories 1 and 2 for NDSRIs with MW >200 Da. Regulatory Toxicology and Pharmacology. 2024. View Source
